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Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical

process in both normal physiological functions and pathological conditions such as tumor

growth and metastasis. A key metabolic gatekeeper in angiogenesis is the enzyme 6-

phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a potent activator

of glycolysis, a metabolic pathway that fuels endothelial cell (EC) proliferation and migration,

which are essential for vessel sprouting.[1] The small molecule AZ-PFKFB3-67 is a potent and

selective inhibitor of PFKFB3, with reported IC50 values of 11 nM for the PFKFB3 enzyme.[2] It

serves as a valuable tool for investigating the role of PFKFB3 in angiogenesis and as a

potential therapeutic agent to inhibit pathological neovascularization.

Interestingly, recent studies have shown that AZ-PFKFB3-67 can inhibit angiogenesis in vitro

and in vivo through mechanisms that may be independent of glycolysis inhibition.[3][4] While it

demonstrates significant efficacy in reducing the formation of vascular networks, it does not

appear to affect endothelial cell proliferation or migration.[3][4] This suggests a novel

mechanism of action for angiogenesis inhibition by targeting PFKFB3.

These application notes provide detailed protocols for three standard angiogenesis assays—

the in vitro Endothelial Tube Formation Assay, the ex vivo Aortic Ring Assay, and the in vivo
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Chick Chorioallantoic Membrane (CAM) Assay—adapted for the use of AZ-PFKFB3-67.

PFKFB3 Signaling in Angiogenesis
The PFKFB3 enzyme plays a crucial role in the metabolic regulation of angiogenesis. Pro-

angiogenic factors like Vascular Endothelial Growth Factor (VEGF) upregulate PFKFB3

expression, leading to increased glycolytic flux. This provides the necessary energy and

building blocks for endothelial cell migration and proliferation. The Notch signaling pathway,

which is critical for determining the "tip" versus "stalk" cell phenotype in a growing vessel

sprout, acts as a counter-regulator by downregulating PFKFB3.[5] Inhibition of PFKFB3,

therefore, represents a key intervention point to disrupt the angiogenic process.
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PFKFB3 signaling pathway in angiogenesis.

Data Presentation: Quantitative Effects of AZ-
PFKFB3-67
While specific quantitative data from dose-response studies for AZ-PFKFB3-67 in cell-based

angiogenesis assays are not readily available in the public literature, the following table

presents representative data to illustrate the expected outcomes. Researchers should perform

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b15577158?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


their own dose-response experiments to determine the precise IC50 values and optimal

concentrations for their specific experimental conditions.

Assay Type Model
Parameter
Measured

AZ-PFKFB3-67
Concentration

Representative
Result (%
Inhibition vs.
Vehicle
Control)

In Vitro
Endothelial Tube

Formation

Total Tube

Length
10 nM 25%

100 nM 60%

1 µM 90%

Ex Vivo
Aortic Ring

Sprouting
Sprout Area 100 nM 35%

1 µM 75%

10 µM 95%

In Vivo
Chick CAM

Assay
Branch Points 1 µ g/disk 40%

10 µ g/disk 80%

Note: The above data are illustrative. A study by Veseli et al. (2021) demonstrated "good

inhibitory efficacy" in the tube formation assay and "significant inhibition of angiogenesis in

vivo" with AZ-PFKFB3-67, though specific percentages were not provided.[3][4]

Experimental Protocols
The following is a general workflow for conducting angiogenesis inhibition assays.
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Workflow for angiogenesis inhibition assays.

In Vitro Endothelial Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a

basement membrane matrix.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells

Endothelial Cell Growth Medium (EGM-2)
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Basement Membrane Extract (BME), such as Matrigel®

96-well culture plates, pre-chilled

AZ-PFKFB3-67 stock solution (e.g., 10 mM in DMSO)

Vehicle control (DMSO)

Calcein AM (for fluorescent visualization, optional)

Inverted microscope with a camera

Protocol:

Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, add 50 µL of BME to each

well of a pre-chilled 96-well plate. Ensure the entire bottom surface is covered.

Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

Cell Preparation: Culture HUVECs to ~80% confluency. Harvest the cells using trypsin and

resuspend them in serum-free or low-serum medium. Count the cells and adjust the density

to 1-2 x 10^5 cells/mL.

Treatment Preparation: Prepare serial dilutions of AZ-PFKFB3-67 in the cell suspension

medium. Include a vehicle control (DMSO at the same final concentration as the highest AZ-

PFKFB3-67 dose).

Cell Seeding and Treatment: Add 100 µL of the cell suspension (containing the appropriate

treatment) to each well of the BME-coated plate. This gives a final cell density of 1-2 x 10^4

cells per well.

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. Monitor tube

formation periodically.

Imaging: Capture images of the tube network in each well using an inverted phase-contrast

microscope.
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Quantification: Analyze the images using software such as ImageJ with the Angiogenesis

Analyzer plugin. Key parameters to quantify include total tube length, number of junctions,

and number of meshes.

Ex Vivo Aortic Ring Assay
This assay uses explants of the aorta to model vessel sprouting in a three-dimensional matrix,

which recapitulates many aspects of in vivo angiogenesis.

Materials:

Thoracic aorta from a rat or mouse

Collagen Type I solution

Endothelial growth medium

48-well culture plates

Surgical instruments (forceps, scissors)

AZ-PFKFB3-67 stock solution

Vehicle control (DMSO)

Inverted microscope with a camera

Protocol:

Aorta Dissection: Euthanize a mouse or rat according to approved institutional protocols.

Dissect the thoracic aorta under sterile conditions and place it in cold serum-free medium.

Ring Preparation: Carefully remove the periaortic fibro-adipose tissue. Cross-section the

aorta into 1 mm thick rings.

Embedding: Place 100 µL of neutralized Collagen Type I solution in each well of a 48-well

plate and allow it to polymerize at 37°C for 30 minutes. Place one aortic ring in the center of

each well. Overlay with an additional 50 µL of collagen solution and polymerize.[3][6]
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Treatment: Add 200 µL of endothelial growth medium containing the desired concentration of

AZ-PFKFB3-67 or vehicle control to each well.

Incubation: Culture the rings at 37°C, 5% CO2 for 7-14 days. Replace the medium with fresh

treatment-containing medium every 2-3 days.

Imaging: Monitor the outgrowth of microvessels from the rings every other day using an

inverted microscope. Capture final images at the end of the experiment.

Quantification: Measure the area or the length of the vessel sprouts extending from the aortic

ring using ImageJ or similar software. Results are typically expressed as a percentage of the

vehicle-treated control.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM is a highly vascularized extraembryonic membrane of the chicken embryo and serves

as a well-established in vivo model to study angiogenesis.

Materials:

Fertilized chicken eggs (Day 3-4 of incubation)

Egg incubator (37°C, 60% humidity)

Sterile filter paper disks or gelatin sponges

AZ-PFKFB3-67 solution (in a sterile, non-toxic solvent like PBS with a low percentage of

DMSO)

Vehicle control

Stereomicroscope with a camera

Tools for creating a window in the eggshell (e.g., Dremel with a cutting wheel)

Protocol:
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Egg Incubation: Incubate fertilized eggs at 37°C with humidity. On day 3, create a small hole

in the blunt end of the egg over the air sac and a larger window (~1 cm²) in the shell over the

embryo.

Ex-ovo Culture (Optional but recommended): For better accessibility, the embryo can be

transferred to a sterile culture dish on day 3.

Compound Application: On day 7-8, gently place a sterile carrier disk (e.g., filter paper)

soaked with a known amount of AZ-PFKFB3-67 (e.g., 1-10 µg) or vehicle onto the CAM

surface, away from large pre-existing vessels.

Incubation: Seal the window with sterile tape and return the egg to the incubator for 48-72

hours.

Imaging: Re-open the window and observe the vasculature around the carrier disk. Capture

images of the CAM using a stereomicroscope. The area immediately surrounding the disk is

the region of interest.

Quantification: Analyze the images by counting the number of blood vessel branch points

converging towards the disk or by measuring vessel density in the treated area. Compare

the results from AZ-PFKFB3-67-treated CAMs to vehicle-treated controls.

Conclusion
AZ-PFKFB3-67 is a potent tool for studying the role of PFKFB3-mediated metabolism in

angiogenesis. The protocols provided here for in vitro, ex vivo, and in vivo assays offer a robust

framework for assessing the anti-angiogenic properties of this compound. Given its unique

mechanism of inhibiting tube formation without affecting cell proliferation or migration, AZ-

PFKFB3-67 is a valuable compound for researchers in academia and industry who are seeking

to uncover novel pathways and develop next-generation anti-angiogenic therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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